Lead oxide sulfate

Description

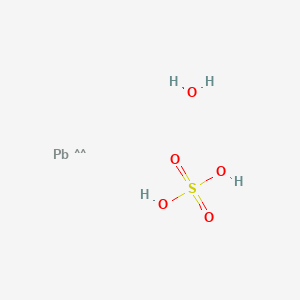

Structure

2D Structure

Properties

IUPAC Name |

lead(2+);oxolead;sulfate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O4S.O.2Pb/c1-5(2,3)4;;;/h(H2,1,2,3,4);;;/q;;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGQKBAYTJGQPST-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].O=[Pb].[Pb+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O5Pb2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

5.3e+02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Lead oxide sulfate (Pb5O4SO4) is a compound that has garnered attention due to its biological activity, particularly in the context of lead toxicity and its interactions with biological systems. This article delves into the biological implications of this compound, including its toxicological effects, mechanisms of action, and relevant case studies.

This compound is a complex compound that can arise from various lead-containing materials. It is known for its low solubility in water, which affects its bioavailability and toxicity. The compound is primarily encountered in environments contaminated with lead, such as those involving lead-based paints or industrial processes.

Toxicological Profile

Lead compounds, including this compound, are recognized as cumulative poisons. Their toxicity manifests through various pathways:

- Absorption : Children absorb a higher percentage of ingested lead compared to adults, making them particularly vulnerable to lead poisoning.

- Mechanism of Action : Lead interferes with essential biological processes by displacing calcium and zinc ions in enzymes, thereby disrupting metabolic functions.

- Health Effects : Chronic exposure can lead to neurological damage, anemia, renal impairment, and developmental issues in children.

Table 1 summarizes the toxic effects associated with lead exposure:

| Severity | Symptoms |

|---|---|

| Mild | Lethargy, anorexia, abdominal discomfort |

| Moderate | Anemia, headache, abdominal cramps |

| Severe | Convulsions, coma, encephalopathy, renal failure |

Mechanisms of Biological Activity

The biological activity of this compound can be understood through several mechanisms:

- Enzyme Inhibition : Lead ions can bind to sulfhydryl groups in enzymes, leading to their inactivation. This disruption affects metabolic pathways critical for cellular function.

- Oxidative Stress : Lead exposure induces oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components including lipids, proteins, and DNA.

- Neurotoxicity : Lead's ability to cross the blood-brain barrier results in neurotoxic effects that may manifest as cognitive deficits and behavioral changes.

Case Studies

Several case studies highlight the significant health impacts of lead exposure related to this compound:

Case Study 1: Occupational Exposure

A painter exposed to lead-based paints developed symptoms consistent with lead poisoning after prolonged inhalation of dust containing this compound. His blood lead levels were significantly elevated (4.18 µmol/L), leading to treatment with chelating agents such as sodium calcium edetate and succimer .

Case Study 2: Residential Exposure

A family residing in a home with deteriorating lead paint exhibited signs of acute lead poisoning. Blood tests revealed elevated levels (4.04 µmol/L) among several members. The intervention included immediate removal from the source and medical treatment to reduce blood lead levels .

Research Findings

Recent studies have investigated the interactions between sulfate-reducing bacteria (SRB) and heavy metals like lead. These bacteria can play a role in bioremediation by reducing toxic metal ions into less harmful forms. Notably:

- Bacterial Activity : SRB have shown varying responses to Pb(II) exposure; some species exhibit increased growth rates under certain concentrations of lead .

- Toxicity Levels : The lethal concentration (LC50) values for methylmercury (a potent neurotoxin formed in environments contaminated with mercury and lead) indicate significant risks associated with combined metal exposure .

Scientific Research Applications

Lead-Acid Batteries

Overview

Lead oxide sulfate is primarily utilized in the production of lead-acid batteries, which are widely used in automotive and industrial applications. The performance of these batteries is significantly influenced by the type and morphology of this compound used.

Case Study: Performance Analysis of Lead Oxide Paste

A recent study investigated the effects of varying ratios of lead oxide in battery paste formulations, specifically focusing on 3BS and 4BS structures. The findings revealed that:

- Charge Acceptance : Tribasic sulfate structures exhibited a higher charge acceptance rate compared to tetrabasic structures.

- Efficiency : A sample with a composition of 25% Pb and 75% PbO demonstrated a 12% increase in first charging efficiency over a sample with a higher lead ratio (30% Pb and 70% PbO).

- Cycle Life : The study indicated that increasing the percentage of lead in the paste adversely affected the initial charge efficiency and cycle life of the batteries .

Material Science

Synthesis and Characterization

This compound compounds have been studied for their thermal stability and decomposition characteristics. Research has shown that:

- Morphological Studies : The morphology of this compound influences its thermal behavior during decomposition, which is critical for applications in materials science.

- Thermal Decomposition : Comparative investigations have highlighted differences between lead sulfate and this compound in terms of thermal stability, which can affect their usability in various applications .

Environmental Applications

Lead Recovery Processes

This compound plays a role in environmental management, particularly in the recovery of lead from waste materials. Research has focused on:

- Reduction Processes : Studies have explored the reduction of lead sulfate using carbon-bearing materials, indicating that alternative fuels can be employed to enhance the efficiency of lead recovery from battery waste .

- Waste Management : The presence of lead compounds in municipal sludge has raised concerns about environmental contamination, prompting research into effective management strategies that incorporate this compound as a stabilizing agent .

Art Conservation

Historical Pigments

This compound compounds have historical significance as pigments used in art. Their application includes:

- Pigment Analysis : Research into historical pigments such as Naples Yellow has revealed that lead antimonate yellow, which includes this compound components, was widely used from ancient times through the Renaissance.

- Technical Art History : Recent studies emphasize the importance of understanding the chemical properties of these pigments for art conservation efforts .

Summary Table of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Lead-Acid Batteries | Positive active material additive | Higher charge acceptance with tribasic structures |

| Material Science | Study of thermal stability and decomposition | Morphology affects thermal behavior |

| Environmental Recovery | Lead recovery from waste materials | Carbon-bearing materials enhance reduction |

| Art Conservation | Historical pigment analysis | Importance for conservation techniques |

Comparison with Similar Compounds

Research Findings and Industrial Implications

- Battery Recycling : PbSO₄·PbO is a key intermediate in lead paste recycling, but its decomposition kinetics must be carefully controlled to avoid PbO₂ reformation .

- Environmental Impact : Lead-based compounds (PbSO₄, PbO, PbSO₄·PbO) require stringent handling due to toxicity, whereas BaSO₄ offers safer alternatives in medical applications .

- Synthesis Optimization : Modern production of PbSO₄·PbO via fuming processes reduces energy costs compared to traditional precipitation methods .

Q & A

Basic: What analytical techniques are recommended for identifying and differentiating lead oxide sulfate polymorphs?

Methodological Answer:

X-ray diffraction (XRD) is the gold standard for distinguishing polymorphs. Each this compound variant (e.g., Pb₄O₃(SO₄), Pb₂O(SO₄)) produces a unique XRD pattern due to differences in crystal structure. For example, Pb₄O₃(SO₄) (CAS 12202-17-4) can be differentiated from PbO·PbSO₄(cr) by comparing peak positions and intensities against the International Centre for Diffraction Data (ICDD) database . Complement XRD with Raman spectroscopy to confirm sulfate and oxide vibrational modes. Ensure sample purity by cross-referencing with thermogravimetric analysis (TGA) to detect decomposition products like SOₓ or PbO .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE: Use NIOSH-approved P95 respirators for particulate filtration and chemically resistant gloves (e.g., nitrile) .

- Ventilation: Conduct experiments in fume hoods with ≥100 ft/min face velocity to minimize inhalation of PbO fumes .

- Decontamination: Rinse spills with 1% EDTA solution to chelate lead ions, followed by neutralization with sodium bicarbonate .

- Waste Disposal: Collect residues as hazardous waste (EPA D008) and comply with 29 CFR 1910.1025 for air monitoring (PEL: 0.05 mg/m³ Pb) .

Advanced: How do water activity and solvent composition influence the dissolution thermodynamics of this compound?

Methodological Answer:

Thermodynamic stability is highly solvent-dependent. In aqueous systems, PbO·PbSO₄(cr) dissolution is governed by log aSO₄²⁻ and log aOH⁻ (Figure 10):

- At aH₂O = 1, PbO·PbSO₄(cr) dissolves preferentially at high SO₄²⁻ concentrations (>10⁻² M), forming Pb²⁺ and SO₄²⁻ ions.

- In deep eutectic solvents (DES) like glyceline, dissolution increases due to ligand complexation (e.g., chloride in ethaline enhances Pb solubility by 30% compared to reline) .

- Model these interactions using PHREEQC software with the MINTEQ database, incorporating activity coefficients for non-ideal solvents .

Advanced: How can researchers resolve contradictions in dissolution kinetics data across studies?

Methodological Answer:

Discrepancies often arise from solvent composition, temperature, or particle size. For example:

- Solvent Effects: Pb dissolution in DES (e.g., glyceline) shows 50–80 mg Pb/kg solvent, whereas aqueous systems may yield <5 mg/L due to pH-dependent precipitation .

- Particle Size: Nanoparticulate PbO·PbSO₄ (≤100 nm) dissolves 3× faster than micron-sized particles due to higher surface area. Standardize milling protocols (e.g., ball milling at 300 rpm for 2 hr) .

- Validation: Replicate experiments using ICP-OES to quantify dissolved Pb and control for redox conditions (e.g., N₂ purging to prevent PbO oxidation) .

Advanced: What in vitro models are suitable for assessing dermal absorption of this compound?

Methodological Answer:

- Franz Diffusion Cells: Use human skin equivalents (e.g., EpiDerm™) exposed to 1 mg/cm² Pb oxide sulfate for 24 hr. Analyze Pb content in receptor fluid via ICP-MS .

- Comparative Studies: Pb sulfate (PbSO₄) exhibits 2× higher dermal penetration than Pb oxide due to its solubility in sweat (0.0425 g/L at 25°C) .

- Mechanistic Insight: Chelate absorbed Pb with dimercaptosuccinic acid (DMSA) and quantify urinary excretion in ex vivo models .

Advanced: How can computational modeling predict this compound stability under environmental conditions?

Methodological Answer:

- Density Functional Theory (DFT): Calculate lattice energies for Pb₄O₃(SO₄) and PbO·PbSO₄ to predict phase transitions at varying SO₄²⁻/OH⁻ ratios .

- Geochemical Modeling: Use PHREEQC to simulate Pb speciation in soil porewater, incorporating competing ions (e.g., Ca²⁺, PO₄³⁻) that inhibit PbSO₄ precipitation .

- Validation: Compare predicted Pb²⁺ concentrations with experimental data from batch leaching tests (R² ≥ 0.9) .

Basic: What are the best practices for synthesizing this compound with high purity?

Methodological Answer:

- Precipitation Method: Mix 0.1 M Pb(NO₃)₂ and 0.1 M Na₂SO₄ at pH 4–5 (adjusted with HNO₃). Filter and dry at 110°C for 12 hr. Confirm purity via XRD .

- Solid-State Reaction: Heat PbO and PbSO₄ (1:1 molar ratio) at 400°C for 6 hr under N₂. Monitor phase formation using in situ XRD .

- Quality Control: Measure sulfate content gravimetrically (BaSO₄ precipitation) and Pb via AAS (detection limit: 0.1 ppm) .

Advanced: How does this compound contribute to secondary aerosol formation in urban environments?

Methodological Answer:

- Mechanism: Pb oxide sulfate reacts with SO₂ and NOₓ in PM2.5 to form PbSO₄·2H₂O and Pb(NO₃)₂, increasing aerosol hygroscopicity .

- Field Studies: Use high-resolution aerosol mass spectrometry (HR-AMS) to detect Pb-SO₄ complexes in urban samples (e.g., Beijing, Mumbai) .

- Modeling: Incorporate Pb speciation into CMAQ or CAMx models to predict regional Pb deposition rates (±15% uncertainty) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.